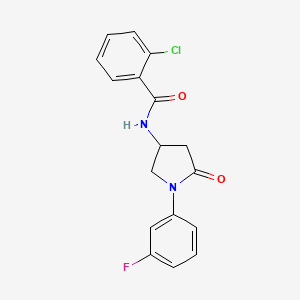
2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the molecular formula C13H9ClFNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on similar compounds have shown that weak intermolecular interactions play a vital role in the formation of different polymorphic modifications .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 249.67 g/mol . It has a topological polar surface area of 29.1 Ų .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with structural similarities to 2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide have been synthesized and evaluated for various biological activities. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent antioxidant activities, with some derivatives showing higher antioxidant activity than ascorbic acid and vitamin C (I. Tumosienė et al., 2019). These findings highlight the potential of structurally related compounds in developing antioxidant agents.
Radioligand Development
Another significant application is in the development of radioligands for biomedical research. A study on the synthesis of a novel P2X7R radioligand, [18F]IUR-1601, from a related compound, emphasizes the role of these chemicals in creating diagnostic tools for neurological and inflammatory conditions (Mingzhang Gao et al., 2018). This research underlines the compound's utility in advancing molecular imaging techniques.
Neuroleptic Activity Exploration
The exploration of neuroleptic activity in benzamides similar to this compound offers insights into developing new psychotropic medications. For instance, certain benzamides have shown promising results as potential neuroleptics, with studies indicating significant inhibitory effects on apomorphine-induced stereotypic behavior in animal models (S. Iwanami et al., 1981). These findings suggest the compound's relevance in researching psychiatric disorders.
Antimicrobial and Antipathogenic Activity
Research into the antimicrobial and antipathogenic activities of benzamides and pyridylcarboxamides reveals potential applications in combating microbial infections. For example, studies have shown that certain thiourea derivatives exhibit significant anti-pathogenic activity against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011). This research highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties.
Propiedades
IUPAC Name |
2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-15-7-2-1-6-14(15)17(23)20-12-9-16(22)21(10-12)13-5-3-4-11(19)8-13/h1-8,12H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELNLINZXSYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2640864.png)
![4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2640865.png)

![5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2640867.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2640873.png)
![tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2640874.png)
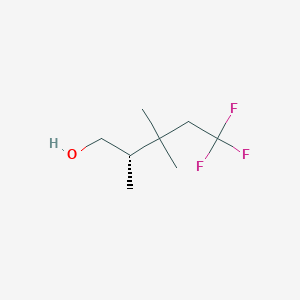
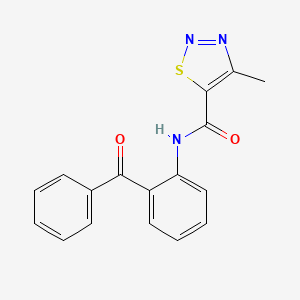

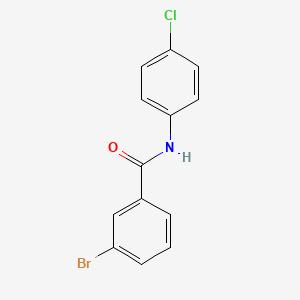
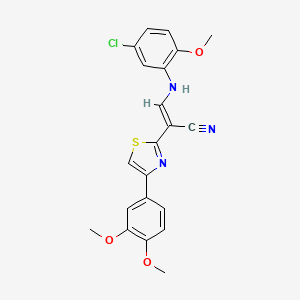
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B2640886.png)